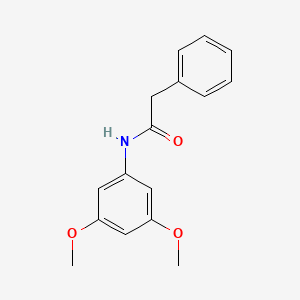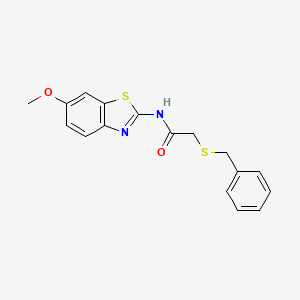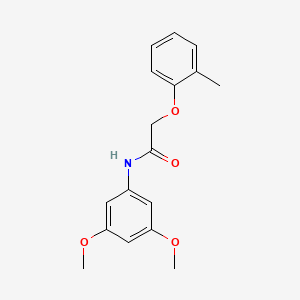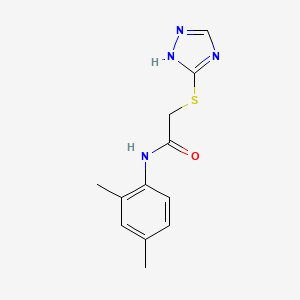
N-(3-chloro-2-methoxyphenyl)-1-naphthamide
Overview
Description
N-(3-chloro-2-methoxyphenyl)-1-naphthamide, also known as GW 406381, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been shown to have a high affinity for the androgen receptor. In
Mechanism of Action
N-(3-chloro-2-methoxyphenyl)-1-naphthamide acts as a selective androgen receptor modulator, binding to the androgen receptor with high affinity. This results in the activation of androgen signaling pathways, leading to an increase in muscle mass and bone density. Additionally, this compound has been shown to have anti-estrogenic effects, which may be beneficial in the treatment of breast cancer.
Biochemical and Physiological Effects:
N-(3-chloro-2-methoxyphenyl)-1-naphthamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase muscle mass and bone density, as well as improve physical performance. Additionally, this compound has been shown to have anti-estrogenic effects, which may be beneficial in the treatment of breast cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-2-methoxyphenyl)-1-naphthamide in lab experiments is its high affinity for the androgen receptor, which makes it a useful tool for investigating androgen signaling pathways. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
Future Directions
There are several future directions for research on N-(3-chloro-2-methoxyphenyl)-1-naphthamide. One area of research is the investigation of its potential therapeutic applications in the treatment of muscle wasting, osteoporosis, and other conditions associated with androgen deficiency. Additionally, further research is needed to investigate the anti-estrogenic effects of this compound and its potential use in the treatment of breast cancer. Finally, more studies are needed to investigate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, N-(3-chloro-2-methoxyphenyl)-1-naphthamide is a synthetic compound with potential therapeutic applications. Its high affinity for the androgen receptor and anti-estrogenic effects make it a useful tool for investigating androgen signaling pathways and breast cancer treatment. While further research is needed to investigate its safety and efficacy in humans, this compound shows promise for the treatment of a variety of conditions associated with androgen deficiency.
Synthesis Methods
The synthesis of N-(3-chloro-2-methoxyphenyl)-1-naphthamide involves the reaction of 3-chloro-2-methoxyaniline with 1-naphthoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound. The synthesis of this compound has been described in detail in several scientific publications.
Scientific Research Applications
N-(3-chloro-2-methoxyphenyl)-1-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the androgen receptor and has been investigated for its potential use in the treatment of muscle wasting, osteoporosis, and other conditions associated with androgen deficiency. Additionally, this compound has been studied for its potential use in the treatment of breast cancer, as it has been shown to have anti-estrogenic effects.
properties
IUPAC Name |
N-(3-chloro-2-methoxyphenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-22-17-15(19)10-5-11-16(17)20-18(21)14-9-4-7-12-6-2-3-8-13(12)14/h2-11H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGURXZKORVWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101213560 | |
| Record name | N-(3-Chloro-2-methoxyphenyl)-1-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690645-94-4 | |
| Record name | N-(3-Chloro-2-methoxyphenyl)-1-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690645-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chloro-2-methoxyphenyl)-1-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol](/img/structure/B5752415.png)
![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5752431.png)

![methyl 4-[(anilinocarbonothioyl)amino]benzoate](/img/structure/B5752437.png)



![methyl 4-{[4-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5752456.png)
![ethyl 4-[(4-isobutoxybenzoyl)amino]benzoate](/img/structure/B5752458.png)
![S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)



